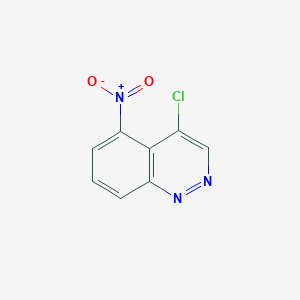

4-Chloro-5-nitrocinnoline

Description

Significance of Cinnoline (B1195905) Core in Nitrogen-Containing Heterocyclic Systems Research

The cinnoline ring system, chemically known as 1,2-diazanaphthalene, is a "privileged scaffold" in chemical research. sioc-journal.cn Its structure, which features a benzene (B151609) ring fused to a pyridazine (B1198779) ring, confers unique physicochemical properties that have captured the attention of chemists for decades. researchgate.netpnrjournal.com Nitrogen-containing heterocycles are fundamental components of many biologically active molecules, and the cinnoline core is no exception. researchgate.netpnrjournal.com The presence and arrangement of the two adjacent nitrogen atoms in the heterocyclic ring are crucial for its chemical reactivity and biological interactions. pnrjournal.com

Cinnoline derivatives have been extensively studied and have shown a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial properties. researchgate.netnih.govrsc.org This diverse bioactivity makes the cinnoline scaffold a highly attractive starting point for the design and synthesis of new therapeutic agents. scispace.com Researchers can modify the core structure by adding various functional groups, allowing them to fine-tune the molecule's properties to enhance its efficacy and selectivity for specific biological targets. researchgate.net The versatility of the cinnoline system continues to drive research into new synthetic methodologies and applications in materials science and drug discovery. sioc-journal.cn

Historical Development of Cinnoline Chemistry

The journey into cinnoline chemistry began in 1883 with the pioneering work of German chemist Victor von Richter. smolecule.comrroij.com He was the first to synthesize a cinnoline derivative through the intramolecular cyclization of a diazonium salt derived from 2-aminophenylpropionic acid. smolecule.comrroij.comthepharmajournal.com This reaction, now famously known as the Richter cinnoline synthesis, involved the cyclization of the alkyne o-C₆H₄(N₂Cl)C≡CCO₂H in water, which initially produced 4-hydroxycinnoline-3-carboxylic acid. smolecule.comwikipedia.org Subsequent decarboxylation and reductive removal of the hydroxyl group yielded the parent cinnoline heterocycle. smolecule.comwikipedia.org

Richter's discovery was a landmark achievement in heterocyclic chemistry, providing the foundational method for accessing this important class of compounds. smolecule.com Over the years, numerous other synthetic routes have been developed, expanding the toolbox for chemists. These methods often involve the cyclization of precursors like arenediazonium salts, arylhydrazones, and arylhydrazines. researchgate.net The development of modern synthetic techniques, including transition-metal-catalyzed cross-coupling reactions and C-H functionalization, has further revolutionized the synthesis of complex cinnoline derivatives, allowing for greater efficiency and molecular diversity. sioc-journal.cn

| Milestone | Description | Year | Key Contributor(s) |

| First Synthesis | Initial synthesis of a cinnoline derivative via cyclization of a diazonium salt. smolecule.comrroij.com | 1883 | Victor von Richter |

| Richter Cinnoline Synthesis | Established method involving cyclization of ortho-aminoarylpropiolic acids. smolecule.com | 1883 | Victor von Richter |

| Expansion of Synthetic Routes | Development of various methods using precursors like arylhydrazones and arylhydrazines. researchgate.net | 20th Century | Various Researchers |

| Modern Methodologies | Application of C-H functionalization and transition-metal catalysis for cinnoline synthesis. sioc-journal.cn | 21st Century | Various Researchers |

Overview of Functionalized Cinnoline Derivatives in Chemical Synthesis

Functionalized cinnoline derivatives are versatile intermediates in organic synthesis, serving as building blocks for more complex molecules. The strategic placement of reactive functional groups on the cinnoline core allows for a wide range of chemical transformations. Halogenated cinnolines, in particular, are highly valuable precursors.

A prime example of such a key intermediate is 4-Chloro-5-nitrocinnoline . This compound features two highly influential functional groups: a chloro group at the 4-position and a nitro group at the 5-position. The chlorine atom at the C4 position is a good leaving group, making it susceptible to nucleophilic substitution reactions. researchgate.net This allows for the introduction of a variety of substituents, including alkoxy, amino, and sulfanyl (B85325) groups, by reacting it with nucleophiles like alcoholates, amines, or sulfides. researchgate.net

The nitro group, on the other hand, is a strong electron-withdrawing group that influences the reactivity of the entire ring system. It can also be chemically modified, for instance, through reduction to an amino group. The resulting aminocinnoline can then serve as a handle for further derivatization, such as diazotization or acylation. The presence of both the chloro and nitro groups provides chemists with orthogonal handles for sequential modifications, enabling the synthesis of a diverse library of polysubstituted cinnolines from a single, readily accessible starting material. The synthesis of 5-Amino-4-phenoxycinnoline, for example, has been achieved starting from this compound. rsc.org

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 856179-09-4 chemscene.com |

| Molecular Formula | C₈H₄ClN₃O₂ chemscene.com |

| Molecular Weight | 209.59 g/mol chemscene.com |

| Topological Polar Surface Area (TPSA) | 68.92 Ų chemscene.com |

| LogP | 2.1914 chemscene.com |

| Hydrogen Bond Acceptors | 4 chemscene.com |

| Hydrogen Bond Donors | 0 chemscene.com |

The synthetic utility of functionalized cinnolines like this compound underscores their importance in constructing novel molecular architectures for various applications, from pharmaceuticals to materials science. thepharmajournal.comwisdomlib.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4ClN3O2 |

|---|---|

Molecular Weight |

209.59 g/mol |

IUPAC Name |

4-chloro-5-nitrocinnoline |

InChI |

InChI=1S/C8H4ClN3O2/c9-5-4-10-11-6-2-1-3-7(8(5)6)12(13)14/h1-4H |

InChI Key |

IOXVKUCNFYRAAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 5 Nitrocinnoline and Analogues

Classical Approaches to Cinnoline (B1195905) Ring Formation

The foundational methods for creating the cinnoline ring often involve intramolecular cyclization reactions, forming the key N-N bond and completing the pyridazine (B1198779) portion of the molecule.

The Richter cinnoline synthesis, first reported in 1883, is a historically significant method for forming the cinnoline ring. wikipedia.orgdrugfuture.com The classical approach involves the diazotization of an o-aminoarylpropiolic acid, which then undergoes cyclization in water to yield a 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org A more general application of this reaction uses o-aminoarylacetylenes as precursors. drugfuture.com The diazotization of these compounds, followed by hydration and cyclization, leads to the formation of 4-hydroxycinnoline derivatives.

The reaction is initiated by the diazotization of the ortho-substituted aniline. The resulting diazonium salt then undergoes an intramolecular cyclization where the terminal carbon of the alkyne attacks the diazonium group. acs.org This process has been a cornerstone for accessing 4-hydroxy- or 4-halocinnolines. acs.org

Modern adaptations have expanded the scope and efficiency of the Richter synthesis. For instance, the use of (2-ethynylphenyl)triazenes provides a pathway to cinnolines under thermal conditions. acs.org Triazenes can serve as masked diazonium ions, which upon cleavage under acidic or thermal conditions, generate the necessary intermediate for cyclization. acs.orgmdpi.com This approach avoids the direct handling of potentially unstable diazonium salts and allows for the synthesis of cinnolines that may not require substitution at the 4-position. acs.org

Table 1: Examples of Richter-Type Cyclization Reactions

| Precursor | Reagents & Conditions | Product | Yield | Ref |

|---|---|---|---|---|

| o-C₆H₄(N₂Cl)C≡CCO₂H | H₂O | 4-hydroxycinnoline-3-carboxylic acid | N/A | wikipedia.org |

| (4-substituted-2-ethynylphenyl)triazenes | o-dichlorobenzene, 200 °C | 6-substituted cinnolines | ~90% | acs.org |

The cyclization of arenediazonium salts is a fundamental and versatile strategy for synthesizing the cinnoline nucleus. ijariit.cominnovativejournal.inresearchgate.net This category encompasses several named reactions, including the Richter, Widman-Stoermer, and Borsche–Herbert cyclizations. innovativejournal.inresearchgate.net

The Borsche–Herbert reaction is a widely used method for producing 4-hydroxycinnolines. ijariit.cominnovativejournal.in It involves the diazotization of o-aminoacetophenones. The resulting arenediazonium salt then undergoes intramolecular cyclization to form the cinnoline ring. ijariit.cominnovativejournal.in This method is noted for its universality, allowing for a wide range of substituents on the aromatic ring and typically providing good yields of 70-90%. innovativejournal.in Diazotization is commonly carried out using sodium nitrite (B80452) in acids like hydrochloric, sulfuric, or formic acid. innovativejournal.in

The Widman-Stoermer reaction provides access to cinnolines with alkyl, aryl, or heteroaryl substituents at the 4-position. researchgate.net This method involves the diazotization of o-vinylanilines, followed by cyclization between the diazonium group and the vinyl double bond. researchgate.net The reaction generally proceeds at room temperature and can give nearly quantitative yields. researchgate.net A key requirement for this method is the presence of a substituent on the α-carbon of the vinyl group. researchgate.net

The use of arylhydrazones and arylhydrazines as precursors is one of the most universal approaches to cinnoline synthesis, offering the flexibility to introduce a wide variety of substituents at different positions of the ring system. ijariit.com These methods typically involve the formation of the N(2)-C(3) or N(1)-C(8a) bond through an intramolecular cyclization.

One classical example is the Neber-Bossel method for synthesizing 3-hydroxycinnolines. ijariit.cominnovativejournal.in In this process, (2-aminophenyl)hydroxyacetates are diazotized, and the resulting diazonium salt is reduced to form a hydrazine (B178648), which then cyclizes upon heating in hydrochloric acid. ijariit.cominnovativejournal.in The yields are influenced by substituents on the aromatic ring, with unsubstituted and 4-chloro-substituted rings giving yields of 60% and 70%, respectively. ijariit.cominnovativejournal.in

More contemporary methods utilize transition-metal-catalyzed intramolecular reactions of arylhydrazones. nih.gov For example, copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones has been developed for the formation of cinnolines. nih.gov Another approach involves the intramolecular redox cyclization of intermediates derived from the condensation of 2-nitrobenzyl alcohol and benzylamine, which proceeds through a hydrazone intermediate. nih.gov Arylhydrazones of α-halocarbonyl compounds can also undergo intramolecular Friedel-Crafts alkylation to yield 1,4-dihydrocinnolines. tsijournals.com

Reductive cyclization offers another effective pathway to the cinnoline core. This strategy often starts with nitro-substituted precursors that are reduced and cyclized in a single pot or in a sequential manner.

A notable example is the synthesis of new cinnoline derivatives through the reductive cyclization of hydrazones. scispace.com These hydrazones are first obtained by condensing various 2-nitrophenylhydrazine (B1229437) derivatives with compounds like methyl pyruvate. scispace.comijper.org The subsequent reduction of the nitro group to an amine, often using a reducing agent like sodium dithionite (B78146), facilitates an intramolecular cyclization to form the cinnoline-4(1H)-one derivative. ijper.org The choice and amount of the reducing agent can be critical; for instance, using one equivalent of sodium dithionite can yield the corresponding amine, while using an excess can drive the full reductive cyclization. ijper.org This method is valuable for creating substituted 3-methylcinnolin-4(1H)-one derivatives. ijper.org Another example is the reductive cyclization of 2,2′-dinitrobiphenyl to prepare benzo[c]cinnoline (B3424390). researchgate.net

Strategies for Halogenation on Cinnoline Scaffolds

Introducing a halogen, specifically chlorine, at the 4-position of the cinnoline ring is a crucial transformation for accessing compounds like 4-chloro-5-nitrocinnoline. This is typically achieved by converting a hydroxyl or oxo group at this position.

The conversion of cinnolin-4-ols (which exist in tautomeric equilibrium with cinnolin-4(1H)-ones) to 4-chlorocinnolines is a standard and essential synthetic step. acs.org The most common reagent used for this chlorination is phosphorus oxychloride (POCl₃). acs.orgescholarship.orgheteroletters.org

The reaction involves heating the cinnolin-4-ol substrate with phosphorus oxychloride, often with a co-solvent. For example, the synthesis of 6-bromo-4-chlorocinnoline (B1338510) is achieved by heating 6-bromocinnolin-4(1H)-one with POCl₃ in anhydrous tetrahydrofuran (B95107) (THF). acs.org The use of a co-solvent like THF can be important to improve solubility and, in some cases, to minimize the formation of undesired byproducts such as di-chlorinated species. escholarship.org Similarly, the synthesis of 4-chloro-2-hydrazino-6-methylpyrimidine from its corresponding pyrimidin-4-one precursor is accomplished by refluxing with POCl₃. heteroletters.org The resulting 4-chlorocinnolines are versatile intermediates, as the chlorine atom at the C4 position is activated for nucleophilic aromatic substitution, allowing for the introduction of various amines and other nucleophiles. escholarship.orgthieme-connect.de

Table 2: Chlorination of Cinnolin-4-ol/one Precursors

| Precursor | Reagents & Conditions | Product | Yield | Ref |

|---|---|---|---|---|

| 6-bromocinnolin-4(1H)-one | POCl₃, THF, 70 °C, 1.5 h | 6-Bromo-4-chlorocinnoline | N/A | acs.org |

| 2-hydrazino-6-methylpyrimidin-4-one | POCl₃, reflux, 2 h | 4-chloro-2-hydrazino-6-methylpyrimidine | N/A | heteroletters.org |

Direct Halogenation Methods and Regioselectivity Considerations

Direct halogenation of the cinnoline ring system to introduce a chlorine atom at the 4-position is a challenging yet crucial transformation. The electron-deficient nature of the cinnoline ring, due to the two nitrogen atoms, generally makes it less susceptible to electrophilic attack compared to benzene (B151609). However, specific reagents and conditions can achieve the desired halogenation.

The use of reagents like N-chlorosuccinimide (NCS) or chlorine gas can be employed for the chlorination of cinnoline derivatives. The regioselectivity of this reaction is highly dependent on the existing substituents on the ring and the reaction conditions. For instance, in the synthesis of related halo-cinnolines, Lewis acid catalysts such as iron(III) bromide have been utilized to direct the regioselectivity of bromination using N-bromosuccinimide (NBS). A similar catalytic approach could potentially be applied for chlorination to favor substitution at the C-4 position. Furthermore, palladium-catalyzed ortho-halogenation of related acetanilides using N-halosuccinimides has been demonstrated as a regioselective method, which could be adapted for cinnoline systems. beilstein-journals.org

It is also possible to achieve halogenation through nucleophilic aromatic substitution (SNAr) reactions on an appropriately activated cinnoline precursor. nih.gov For example, a leaving group at the 4-position could be displaced by a chloride ion.

Nitration Approaches for Cinnoline Derivatives

The introduction of a nitro group onto the cinnoline ring is a key step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Nitration on Cinnoline Ring Systems

Electrophilic nitration of cinnoline and its derivatives is generally carried out using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). rushim.ruresearchgate.net The reaction proceeds via the formation of the nitronium ion (NO2+), which then attacks the aromatic ring. The conditions, such as temperature and the ratio of acids, must be carefully controlled to manage the exothermic nature of the reaction and to influence the regioselectivity. Studies on the nitration of benzo[c]cinnolines have shown that a mixture of potassium nitrate (B79036) and sulfuric acid, sometimes with acetic acid as a co-solvent, can effectively achieve nitration. researchgate.netscispace.com The reaction often proceeds through the protonated, cationic form of the cinnoline, which influences the positions susceptible to electrophilic attack.

Regioselective Introduction of the Nitro Group at the C-5 Position

Achieving regioselective nitration at the C-5 position of the cinnoline ring is a significant challenge due to the electronic effects of the nitrogen atoms, which tend to deactivate the ring towards electrophilic substitution. Kinetic studies have revealed that different positions on the cinnoline ring have varying susceptibilities to nitration, with the deactivating effect of the unprotonated nitrogen atom strongly influencing the outcome.

Research on the nitration of halogenated benzo[c]cinnolines has demonstrated that the nitro group can be directed to the position ortho to a halogen substituent. researchgate.netresearchgate.netscholarsjournal.netresearchgate.net This directing effect could be a viable strategy for achieving C-5 nitration in a pre-halogenated cinnoline. For instance, nitration of a 4-chlorocinnoline (B183215) could potentially favor the introduction of the nitro group at the adjacent C-5 position.

Another approach involves the use of directing groups. For example, in the synthesis of cinnoline-4-carboxylic acid 1-oxides, a nitro group was introduced prior to the cyclization step that forms the cinnoline ring, ensuring its precise placement.

Multi-step Syntheses Incorporating Nitration

In many cases, the desired substitution pattern of this compound is best achieved through a multi-step synthetic sequence where nitration is a key transformation. researchgate.netsavemyexams.comlibretexts.orgresearchgate.net This approach allows for the strategic introduction of functional groups that can direct subsequent reactions or be converted into the desired chloro and nitro groups.

For example, a synthetic route might involve the nitration of a precursor molecule that already contains a group at the 4-position that can later be converted to a chloro group. A patent for the preparation of 4-chloro-2-methyl-5-nitrophenol (B2449075) describes a process where a 4-chloro-2-methylphenylsulfonate is first nitrated at the 5-position, followed by the removal of the sulfonyl group. google.com A similar strategy could be envisioned for the cinnoline system.

Convergent and Divergent Synthetic Routes to this compound

Both convergent and divergent strategies can be employed for the synthesis of this compound, allowing for flexibility and the potential to generate analogues.

Stepwise Functionalization Strategies

One possible sequence involves:

Chlorination of Cinnoline: Introduction of the chlorine atom at the 4-position.

Nitration of 4-Chlorocinnoline: Subsequent nitration, where the chloro group may help direct the nitro group to the C-5 position.

Alternatively, the sequence could be reversed:

Nitration of Cinnoline: Introduction of the nitro group. The initial nitration of cinnoline can lead to a mixture of isomers, and achieving C-5 nitration directly can be challenging.

Chlorination of Nitrocinnoline: Subsequent chlorination of the nitrated intermediate.

A recent practical synthetic route to cinnolines starts from functionalized aryl halides, which undergo a Sonogashira reaction followed by an SNAr reaction with a hydrazine reagent to form dihydrocinnolines, which are then oxidized to cinnolines. nih.gov This method allows for late-stage functionalization and could be adapted to introduce the necessary chloro and nitro substituents.

Below is a table summarizing the key reactions and reagents involved in the synthesis of functionalized cinnolines:

| Reaction Type | Reagents | Purpose |

| Halogenation | N-chlorosuccinimide (NCS), Cl₂ | Direct introduction of a chlorine atom. |

| Nitration | HNO₃/H₂SO₄, KNO₃/H₂SO₄ | Introduction of a nitro group. researchgate.netscispace.com |

| Nucleophilic Aromatic Substitution (SNAr) | Hydrazine derivatives | Formation of the cinnoline ring from an aryl halide precursor. nih.gov |

| Cross-Coupling (e.g., Suzuki, Stille) | Boronic acids, Organotin reagents | Introduction of substituents at specific positions. |

Tandem Reaction Sequences and Cascade Processes

Tandem and cascade reactions, which involve the formation of multiple chemical bonds in a single synthetic operation, represent a highly efficient approach to complex molecules like cinnoline derivatives. These processes are valued for their atom and step economy.

A notable example is the Rh(III)-catalyzed cascade oxidative coupling and cyclization of Boc-arylhydrazines with alkynes, which furnishes a direct route to cinnolines and cinnolinium salts. researchgate.net This reaction proceeds through a sequence involving C-H activation, coupling, and subsequent cyclization, all within one pot. researchgate.net A key intermediate in this type of catalytic cycle, a five-membered rhodacycle, has been isolated, providing crucial insight into the reaction mechanism. researchgate.net

Similarly, palladium catalysis can achieve a cascade annulation of pyrazolones and aryl iodides to construct benzo[c]cinnoline derivatives. researchgate.net This process involves a one-pot, dual C-H activation strategy, demonstrating the power of cascade reactions to rapidly build polycyclic frameworks. researchgate.net The reaction exhibits good tolerance for various functional groups, including halogens and nitro groups, suggesting its potential applicability for synthesizing complex substituted cinnolines. researchgate.net

Advanced Synthetic Strategies for Cinnoline Derivatization

Recent advances in synthetic organic chemistry have provided powerful tools for both the initial construction of the cinnoline core and its subsequent functionalization. benthamdirect.comresearchgate.net Metal-catalyzed reactions, in particular, have become indispensable. benthamdirect.comresearchgate.netingentaconnect.com

Metal-Catalyzed C-C and C-N Bond Formation Reactions in Cinnoline Synthesis

The formation of the cinnoline backbone often relies on the strategic construction of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Transition-metal catalysis has emerged as a powerful tool for this purpose, often proceeding via C-H bond activation. sioc-journal.cn Metals such as rhodium (Rh), iridium (Ir), palladium (Pd), and ruthenium (Ru) have been successfully employed as catalysts to build the cinnoline scaffold. chemrxiv.orgscispace.com

Rhodium(III) catalysis, for example, enables the redox-neutral annulation between azo and diazo compounds, leading directly to cinnolines under mild conditions without the need for pre-functionalized substrates or external oxidants. researchgate.net Another innovative approach is the cobalt(I)-catalyzed intramolecular [2+2+2] cyclization of bisnitriles linked by an alkyne. clockss.org This method is significant as it represents a rare example of N-N bond formation within a transition metal-catalyzed cyclization, yielding annulated pyridazine scaffolds, the core structure of cinnolines. clockss.org

The following table summarizes various metal-catalyzed reactions for the synthesis of cinnoline and related heterocyclic cores.

| Catalyst System | Reactants | Bond(s) Formed | Product Type |

| Rh(III) complexes | Azo compounds and diazo compounds | C-C, C-N | Cinnolines |

| [Cp*RhCl2]2 / Cu(OAc)2 | Aryl imidazolium (B1220033) salts and alkynes | C-C, C-N | Imidazo[1,2-a]-quinolinium salts |

| CoCp(CO)2 | Alkyne-linked bisnitriles | N-N, C-C | Annulated pyridazines |

| Pd(OAc)2 / AgOAc | 1-Arylhydrazine-1,2-dicarboxylates and aryl iodides | C-C, C-N | Benzo[c]cinnolines |

| Ir(III) complexes | Cyclic amides and 1,3-diketone-2-diazo compounds | C-C, C-N | Phthalazino[2,3-a]cinnoline-8,13-diones |

This table presents examples of metal-catalyzed reactions used to form cinnoline and related fused heterocyclic systems, highlighting the versatility of different transition metals in constructing C-C and C-N bonds.

Palladium-Catalyzed Cross-Couplings on Halogenated Cinnoline Nuclei

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. nobelprize.orgresearchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings have transformed the synthesis of complex molecules, including pharmaceuticals and advanced materials. nobelprize.org

These methods are particularly relevant for the derivatization of halogenated heterocycles like 4-chlorocinnoline. The chlorine atom at the C4 position can be readily substituted by a wide range of organic groups using a suitable palladium catalyst and coupling partner. For instance, the synthesis of 4-(6-fluoropyridin-3-yl)-6,7-dimethoxycinnoline was achieved by coupling a brominated cinnoline precursor with 6-fluoro-3-yl boronic acid, demonstrating the utility of this approach for modifying halogenated cinnoline nuclei. ijper.org The general mechanism for these reactions typically involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetallation with an organometallic reagent (like an organoboron or organozinc compound) and subsequent reductive elimination to yield the final product and regenerate the catalyst. nobelprize.orglibretexts.org

Catalyst-Free and Microwave-Assisted Cycloaddition Reactions for Cinnoline Scaffolds

In a push towards more sustainable and efficient chemistry, catalyst-free and microwave-assisted methods have been developed for synthesizing cinnoline scaffolds. rsc.orgrsc.org Cycloaddition reactions are particularly well-suited for this approach. nih.gov

A notable development is the catalyst-free, microwave-assisted azo-Povarov reaction, a type of [4+2] cycloaddition, between N-carbonyl aryldiazenes and strained alkenes like trans-cyclooctene (B1233481). rsc.orgrsc.org This method allows for the direct construction of fused cinnoline derivatives in moderate to excellent yields (34% to 91%) across a broad range of substrates. rsc.orgrsc.org The starting materials are readily accessible, and the reaction avoids the need for external catalysts. rsc.org

Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, milder conditions, and often higher yields. chemrxiv.orgrsc.org For example, a specific cycloaddition reaction that required 10 days under reflux conditions to achieve a 98% yield could be completed with high efficiency in a much shorter timeframe using microwave assistance. chemrxiv.orgrsc.org

The substrate scope for the microwave-assisted azo-Povarov reaction is broad, tolerating various substituents on the aryldiazene component, as detailed in the table below.

| Aryldiazene Substituent (para-position) | Product Yield (%) |

| -H | 56-98% |

| -Me | 91% |

| -OMe | 85% |

| -OCF3 | 76% |

| -CF3 | 34% |

| -Br | 71% |

| -F | 65% |

This table shows the yields for the microwave-assisted [4+2] cycloaddition of various N-carbonyl aryldiazenes with trans-cyclooctene to form fused cinnoline derivatives. chemrxiv.orgrsc.org The data demonstrates the reaction's tolerance for both electron-donating and electron-withdrawing groups.

Reactivity and Chemical Transformations of 4 Chloro 5 Nitrocinnoline

Reactions Involving the 4-Chloro Substituent

The chloro group at the C-4 position of the cinnoline (B1195905) ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom and the nitro group. This activation facilitates both nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-4 Position

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 4-chloro-5-nitrocinnoline. The electron-withdrawing nitro group, along with the cinnoline ring nitrogens, stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the displacement of the chloride ion by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org This reaction is a cornerstone in the functionalization of the cinnoline scaffold.

The general mechanism for the SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to a resonance-stabilized anionic intermediate, followed by the departure of the chloride leaving group to restore aromaticity. pressbooks.pub

A variety of nucleophiles can be employed to displace the 4-chloro substituent. For instance, treatment with phenol (B47542) allows for the introduction of a phenoxy group. In one documented case, 4-chloro-8-nitrocinnoline (B11782362) was reacted with phenol and ammonium (B1175870) carbonate to yield 8-nitro-4-phenoxycinnoline. rsc.org This highlights the susceptibility of the 4-position to substitution by oxygen-based nucleophiles. Similarly, nitrogen nucleophiles, such as amines, readily react to form 4-aminocinnoline derivatives.

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Phenol/Ammonium Carbonate | 8-Nitro-4-phenoxycinnoline | Not specified | rsc.org |

| Fused Ammonium Acetate | 4-Aminocinnoline derivative | Not specified | rsc.org |

Cross-Coupling Reactions of the Chloro Group (e.g., Suzuki, Sonogashira)

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and the 4-chloro substituent of this compound can participate in such transformations. tcichemicals.comthieme-connect.de These reactions significantly expand the synthetic utility of this scaffold, allowing for the introduction of aryl, alkyl, and alkynyl groups.

The Suzuki-Miyaura cross-coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method for creating C-C bonds. nih.gov While specific examples for this compound are not extensively detailed in the provided search results, the general applicability of Suzuki reactions to chloro-substituted aza-aromatic compounds is well-established. nih.gov

Similarly, the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide catalyzed by palladium and copper complexes, can be employed to install alkynyl moieties at the C-4 position. These reactions are typically carried out in the presence of a base and an amine solvent.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkylboronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl/Alkyl-5-nitrocinnoline | nih.gov |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-5-nitrocinnoline | thieme-connect.de |

Reactions Involving the 5-Nitro Substituent

The nitro group at the C-5 position is a key functional handle that can be transformed into a variety of other groups, most notably an amino group through reduction.

Reduction of the Nitro Group to Amine Derivatives

The reduction of the nitro group to a primary amine is one of the most fundamental and useful transformations of nitroaromatic compounds. wikipedia.orgcommonorganicchemistry.com This reaction opens up a plethora of subsequent chemical modifications. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other reducible functional groups in the molecule.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Metal-acid systems, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are also effective. commonorganicchemistry.comgoogle.com For substrates sensitive to hydrogenation, reagents like sodium hydrosulfite can be used. wikipedia.org The resulting 5-aminocinnoline derivatives are valuable precursors for the synthesis of more complex heterocyclic systems and biologically active molecules.

| Reducing Agent/System | Product | General Conditions | Reference |

|---|---|---|---|

| H₂, Pd/C | 4-Chloro-5-aminocinnoline | Catalytic hydrogenation | commonorganicchemistry.com |

| Fe, Acetic Acid | 4-Chloro-5-aminocinnoline | Acidic reduction | commonorganicchemistry.comgoogle.com |

| SnCl₂, HCl | 4-Chloro-5-aminocinnoline | Acidic reduction | commonorganicchemistry.com |

| Sodium Hydrosulfite | 4-Chloro-5-aminocinnoline | Aqueous solution | wikipedia.org |

Other Transformations of the Nitro Moiety

While reduction to an amine is the most common reaction, the nitro group can potentially undergo other transformations. For instance, partial reduction can lead to hydroxylamine (B1172632) or azo compounds, although these are typically less common for synthetic purposes compared to the full reduction to an amine. wikipedia.org The specific conditions required for these transformations on the this compound scaffold would need to be empirically determined.

Reactivity of the Cinnoline Core Under Various Conditions

The cinnoline ring system itself possesses inherent reactivity. The nitrogen atoms of the diazine ring are basic and can be protonated or alkylated. For example, the methylation of 6-nitro-4-hydroxycinnoline has been shown to yield both N-methylated and O-methylated products, indicating that reactions can occur at the ring nitrogens. rsc.org

Electrophilic Substitution on the Cinnoline Ring

Electrophilic aromatic substitution is a hallmark reaction of many aromatic systems. However, for this compound, this reactivity is severely diminished. The cinnoline nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which reduces its nucleophilicity. youtube.com This effect is significantly amplified by the presence of two powerful deactivating groups: the chloro group at C-4 and, most notably, the nitro group at C-5.

These substituents withdraw electron density from the aromatic rings, making them highly resistant to attack by electrophiles such as nitronium (NO₂⁺) or sulfonium (B1226848) (SO₃H⁺) ions. masterorganicchemistry.com Consequently, further electrophilic substitution on the this compound ring is not a commonly observed or synthetically viable transformation and typically requires harsh reaction conditions. byjus.com Studies on the nitration of the parent cinnoline molecule show that the reaction proceeds through the protonated, cationic form of the substrate, which is even more deactivated towards electrophilic attack. Given that this compound is already heavily substituted with deactivating groups, it stands to reason that it would be even less reactive.

Nucleophilic Additions to the Cinnoline Ring

In stark contrast to its inertness toward electrophiles, the electron-poor nature of this compound makes it an excellent substrate for reactions with nucleophiles. The primary mode of reaction is Nucleophilic Aromatic Substitution (SₙAr), where the chloro group at the 4-position is displaced by a nucleophile. wikipedia.orgbyjus.com This process is not a single-step event but proceeds via a critical initial step: the nucleophilic addition to the C-4 carbon.

This addition breaks the aromaticity of the ring and forms a high-energy, anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The presence of the electron-withdrawing nitro group at the 5-position is crucial, as it provides significant resonance stabilization to this negatively charged intermediate, thereby lowering the activation energy for its formation. youtube.comlibretexts.org The negative charge can be delocalized onto the oxygen atoms of the nitro group, a stabilizing effect that is most pronounced when the group is ortho or para to the site of nucleophilic attack. libretexts.org In this compound, the nitro group is ortho to the C-4 position, providing maximal stabilization for the Meisenheimer adduct and facilitating the substitution reaction.

Common nucleophilic reactions involving 4-chloro-substituted cinnolines and related heterocycles include:

Displacement by amines (amination). researchgate.net

Displacement by alkoxides (ether formation). researchgate.net

Displacement by hydroxide (B78521) (hydrolysis to form the corresponding 4-hydroxycinnoline).

Displacement by carbanions, such as those derived from phenylacetonitriles. acs.org

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of these transformations is key to predicting reactivity and designing synthetic pathways.

Elucidation of Reaction Pathways and Transition States

The predominant mechanistic pathway for the reaction of this compound with nucleophiles is the two-step addition-elimination (SₙAr) mechanism. pressbooks.pub

Step 1 (Addition): A nucleophile attacks the electrophilic carbon atom at position 4, which bears the chlorine leaving group. This leads to the formation of the tetrahedral, resonance-stabilized Meisenheimer complex. pressbooks.pub This step is typically the rate-determining step of the reaction. wikipedia.org

Step 2 (Elimination): The aromaticity of the cinnoline ring is restored through the expulsion of the chloride leaving group, yielding the final substituted product.

Computational studies, often using Density Functional Theory (DFT), are instrumental in mapping these reaction pathways. ic.ac.ukfiveable.me Such calculations allow for the geometry of the transition state to be optimized and its energy calculated. ic.ac.ukresearchgate.net For the SₙAr reaction, the transition state for the initial nucleophilic attack is the highest point on the energy profile. ic.ac.uk The stability of the subsequent Meisenheimer intermediate provides the thermodynamic driving force for the reaction to proceed.

The general mechanism for the SₙAr reaction is depicted below:

Figure 1: General mechanism of the SₙAr reaction on this compound. The nucleophile (Nu⁻) attacks the C-4 position, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized across the ring and onto the nitro group. Subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.

Influence of Substituents on Reaction Kinetics and Selectivity

Substituents play a directing role in the reactivity and kinetics of chemical transformations. In the case of this compound, the nature and position of the substituents are critical.

Effect of the Nitro Group: The strongly electron-withdrawing nitro group is an activating group for nucleophilic aromatic substitution. wikipedia.orgbyjus.com Its presence at the C-5 position (ortho to the leaving group) significantly increases the electrophilicity of the C-4 carbon and stabilizes the negative charge of the Meisenheimer intermediate through resonance. libretexts.org This leads to a dramatic increase in the reaction rate compared to an unsubstituted 4-chlorocinnoline (B183215).

Effect of the Chloro Group: As a leaving group, chlorine is effective in SₙAr reactions. While fluorine is often a better leaving group in SₙAr contexts because its high electronegativity makes the attached carbon more electrophilic (accelerating the rate-determining attack), chlorine is still a very common and effective leaving group. wikipedia.org

Positional Isomerism: The position of the nitro group has a profound effect on the kinetics of nucleophilic substitution. A comparison with other isomers highlights the importance of the ortho/para relationship for stabilization.

| Compound | Position of NO₂ Group | Relation to Cl at C-4 | Predicted Relative Rate | Reason for Reactivity |

|---|---|---|---|---|

| This compound | 5 | ortho | High | Direct resonance stabilization of the Meisenheimer intermediate by the nitro group. libretexts.org |

| 4-Chloro-7-nitrocinnoline | 7 | para | High | Direct resonance stabilization of the Meisenheimer intermediate by the nitro group. libretexts.org |

| 4-Chloro-6-nitrocinnoline | 6 | meta | Moderate | Stabilization is primarily through the inductive effect of the nitro group; no direct resonance delocalization of the negative charge onto the nitro group is possible. youtube.comlibretexts.org |

| 4-Chloro-8-nitrocinnoline | 8 | - | Moderate-High | Stabilization through inductive effects and some resonance, though potentially influenced by peri-interactions with the N-1 nitrogen. |

This comparative reactivity underscores the intricate electronic effects that govern the chemical transformations of substituted cinnolines, making this compound a fascinating subject for studies in physical organic chemistry and a versatile building block in synthesis.

Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Chemical Shift Analysis for Substituent Identification

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments in the 4-Chloro-5-nitrocinnoline molecule, their relative numbers, and their electronic environments. The aromatic region of the spectrum (typically δ 7.0-9.0 ppm) would be of particular interest. The protons on the benzene (B151609) ring of the cinnoline (B1195905) core would exhibit specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) based on their position relative to the electron-withdrawing nitro (–NO₂) group and the heterocyclic nitrogen atoms. The proton on the pyridazine (B1198779) ring would also have a characteristic downfield shift. Analysis of these shifts and their coupling constants (J-values) would be crucial for confirming the substitution pattern on the bicyclic ring system.

¹³C NMR Spectral Interpretation for Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom. The chemical shifts would indicate the type of carbon (e.g., aromatic, part of a C=N bond). The carbons directly attached to the electronegative chlorine (C-4) and nitro group (C-5) would be significantly affected, with their resonances shifted to characteristic frequencies. Carbons within the nitrogen-containing ring would also exhibit specific shifts, allowing for the complete mapping of the carbon framework.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, NOESY) for Structural Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by showing correlations between different nuclei.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is invaluable for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, correlations from protons on the benzene part of the ring to carbons in the pyridazine part would confirm the cinnoline core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of a molecule, though for a planar aromatic system like cinnoline, its primary use would be to confirm through-space proximity of adjacent protons.

¹⁵N NMR Studies for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms. For this compound, this technique would show three distinct signals: one for the nitro group nitrogen and one for each of the two nitrogen atoms in the cinnoline ring. The chemical shifts of the ring nitrogens would confirm their position within the heterocyclic system (N-1 vs. N-2), and the shift for the nitro group would be characteristic for this functional group, providing definitive evidence of its presence.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). An IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-O Stretching: The nitro group would produce two strong, characteristic stretching bands. The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, and the symmetric stretch appears around 1360-1290 cm⁻¹.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic cinnoline ring system would appear in the 1600-1400 cm⁻¹ region.

C-Cl Stretching: The stretch for the carbon-chlorine bond would be observed in the fingerprint region, typically between 850-550 cm⁻¹.

Aromatic C-H Stretching: These vibrations would be seen as a group of bands above 3000 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds would appear in the 900-675 cm⁻¹ region, and their specific pattern could give clues about the substitution pattern on the aromatic ring.

A data table summarizing these expected absorptions would look as follows:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Nitro (R-NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (R-NO₂) | Symmetric Stretch | 1360 - 1290 |

| Aromatic Ring | C=C and C=N Stretch | 1600 - 1400 |

| Aryl Halide | C-Cl Stretch | 850 - 550 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C-H Bend (out-of-plane) | 900 - 675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated and aromatic systems like this compound absorb UV or visible light to promote electrons to higher energy orbitals. The spectrum would be expected to show absorptions corresponding to:

π → π* transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. They typically result in strong absorption bands.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen atoms' lone pairs) to an antibonding π* orbital. These absorptions are generally weaker than π → π* transitions.

The specific wavelengths of maximum absorbance (λmax) are sensitive to the extent of conjugation and the presence of substituents. The chloro and nitro groups would influence the energy of the molecular orbitals and thus shift the λmax values compared to unsubstituted cinnoline.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Detailed mass spectrometric analysis of this compound is not extensively documented in publicly available scientific literature. While mass spectrometry is a standard technique for the characterization of cinnoline derivatives, specific data, including comprehensive fragmentation patterns for this compound, remains elusive in prominent research databases.

In a general context, the mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight of 209.59 g/mol . The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and its fragments, with the 35Cl and 37Cl isotopes in an approximate 3:1 ratio.

Although specific fragmentation data for this compound is not available, analysis of related structures suggests potential fragmentation pathways. For instance, studies on similar nitroaromatic compounds often show the loss of the nitro group (NO2) as a common fragmentation step.

X-ray Crystallography for Solid-State Structure Determination

A definitive single-crystal X-ray diffraction analysis for this compound has not been reported in the accessible scientific literature. Therefore, precise data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a fundamental method used to calculate the electronic structure of molecules. mdpi.comscispace.com This approach is favored for its balance of computational cost and accuracy in predicting molecular properties. researchgate.net For 4-chloro-5-nitrocinnoline, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. researchgate.netresearchgate.net

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state conformation. The electron-withdrawing properties of the nitro group at the C5 position and the chlorine atom at the C4 position significantly influence the electron density distribution across the cinnoline (B1195905) ring system. DFT analysis quantifies this distribution, highlighting regions of high or low electron density, which is essential for understanding the molecule's reactivity. researchgate.net The optimized molecular structure provides the foundation for further computational analysis, including vibrational frequencies and molecular orbital studies.

Quantum Chemical Modeling of Reaction Mechanisms and Energetics

Quantum chemical modeling is instrumental in elucidating the mechanisms and energetic profiles of chemical reactions. For this compound, a key reaction pathway is Nucleophilic Aromatic Substitution (SNAr), where the chlorine atom at the C4 position is displaced by a nucleophile. The presence of the electron-withdrawing nitro group strongly activates the ring system towards this type of reaction.

Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model. Using the optimized geometry from DFT calculations, the vibrational frequencies of this compound can be computed. researchgate.net This allows for the theoretical prediction of its infrared (IR) and Raman spectra. Assignments of specific vibrational modes, such as C-Cl, C-N, and N-O stretching and bending, can be made based on these calculations. researchgate.net

Furthermore, computational methods can predict nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N). researchgate.net These predictions are valuable for interpreting experimental NMR spectra and confirming the compound's structure. By correlating theoretical predictions with experimental spectra, a more confident and detailed structural characterization can be achieved.

Conformational Analysis and Tautomerism Studies of Related Cinnoline Systems

While this compound itself does not exhibit tautomerism due to its substitution pattern, the study of related cinnoline systems is crucial for understanding the potential behavior of its derivatives. For instance, detailed NMR and computational studies on cinnolin-4-ol have shown that it exists exclusively in the cinnolin-4(1H)-one tautomeric form in solution. researchgate.net This preference for the oxo tautomer is a key characteristic of the 4-hydroxycinnoline nucleus. tandfonline.comnih.gov

Similarly, studies on cinnoline-4-thiol (B1622013) indicate it exists in the thione form, whereas cinnolin-4-amine (B87092) exists in the amino form. researchgate.net The potent electron-withdrawing effect of a nitro group can influence the existence and ratio of different tautomers in derivatives where tautomerism is possible. nih.gov Conformational analysis, often performed using methods like molecular dynamics simulations, helps in understanding the spatial arrangements and flexibility of the cinnoline scaffold and its derivatives, which is critical for predicting interactions with biological targets. scispace.com

Molecular Orbital Analysis and Reactivity Descriptors

Molecular orbital (MO) analysis, particularly of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides deep insights into chemical reactivity. researchgate.netconicet.gov.ar The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ijarset.comajchem-a.com For this compound, the presence of the chloro and nitro groups is expected to significantly lower the energy of the LUMO, making it a good electron acceptor and thus highly susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. conicet.gov.arajchem-a.com These descriptors provide a quantitative framework for predicting reactivity. nih.gov

Table 1: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to the molecule's stability and reactivity. A small gap suggests high reactivity. ijarset.com |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group to attract electrons. ijarset.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have large energy gaps. ajchem-a.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. ajchem-a.com |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. conicet.gov.arijarset.com |

The calculated values of these descriptors for this compound would characterize it as a relatively hard molecule but with a high electrophilicity index, confirming its nature as a strong electrophile, particularly for SNAr reactions.

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cinnolin-4-ol |

| Cinnolin-4(1H)-one |

| Cinnoline-4-thiol |

| Cinnolin-4-amine |

Future Research Perspectives and Emerging Directions

Exploration of Unexplored Synthetic Routes for 4-Chloro-5-nitrocinnoline

While established methods for cinnoline (B1195905) synthesis exist, their application to produce the specific this compound isomer is not extensively documented. Future research could focus on adapting classical and modern cyclization strategies to access this target molecule efficiently. Key areas for exploration include:

Intramolecular Redox Cyclization: A transition-metal-free approach could be investigated, starting from precursors like a suitably substituted 2-nitrobenzyl alcohol and an amine. nih.gov This method involves an intramolecular redox reaction, condensation, and subsequent cyclization and aromatization to form the cinnoline ring. nih.gov

Palladium-Catalyzed Annulation: The annulation of 2-iodophenyltriazenes with internal alkynes, catalyzed by palladium, has been shown to be an efficient method for producing 3,4-disubstituted cinnolines. researchgate.net Adapting this methodology by using a precursor such as 1-(2-chloro-6-nitrophenyl)-3,3-dimethyltriaz-1-ene could provide a novel route.

Tandem Copper-Catalyzed Annulation: Retro-synthetic analysis points towards tandem copper-catalyzed annulation strategies as a potential route. ijper.org This could involve the reaction of a hydrazine (B178648) nucleophile with a suitable ortho-halo-carbonyl compound.

From Substituted Phenylhydrazones: The classical Richter and Borsche syntheses, which utilize the cyclization of arylhydrazones, remain a cornerstone of cinnoline chemistry. researchgate.net A systematic investigation into the synthesis and cyclization of a precursor like mesoxalyl chloride 2-chloro-6-nitrophenylhydrazone could be a viable, albeit potentially low-yielding, route. thieme-connect.de

Table 1: Potential Unexplored Synthetic Strategies for this compound

| Synthetic Strategy | Potential Precursor(s) | Key Transformation | Reference for Analogous Reactions |

|---|---|---|---|

| Intramolecular Redox Cyclization | 2-chloro-6-nitrobenzaldehyde and a suitable nitrogen source (e.g., benzylamine) | Base-promoted intramolecular cyclization | nih.gov |

| Pd-Catalyzed Annulation | 1-(2-chloro-6-nitrophenyl)-3,3-dialkyltriazene and an internal alkyne | Palladium-catalyzed C-N bond formation and cyclization | researchgate.net |

| Diazotization of o-Amino Phenyl Derivatives | 2-amino-6-chlorophenyl propiolic acid | Diazotization followed by intramolecular cyclization | ijper.org |

Development of Greener and More Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. nih.gov Future work should aim to develop more environmentally benign and efficient syntheses for this compound and its derivatives.

Microwave-Assisted Synthesis: Microwave heating is a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and increased energy efficiency compared to conventional heating. researchgate.net Its application has been demonstrated in the synthesis of polyfunctionally substituted cinnolines, achieving high yields in minutes. researchgate.netrsc.org Applying this technique to the cyclization reactions mentioned above could significantly improve the sustainability of the synthesis.

Flow Chemistry: Continuous-flow hydrogenation processes have been successfully used to convert cinnolines into their 1,4-dihydrocinnoline (B8695256) counterparts with high yields and purities in very short residence times. thieme-connect.com Exploring the use of flow reactors for the primary synthesis of the cinnoline ring could offer benefits such as improved safety, scalability, and process control. thieme-connect.com

Solvent-Free and Catalyst-Free Conditions: Research has shown the synthesis of certain cinnoline derivatives can be achieved by heating enaminones and aryl diazonium salts in DMSO without any catalyst. researchgate.net Investigating similar catalyst-free and potentially solvent-free reaction conditions for the synthesis of this compound would be a significant step towards a more sustainable process.

Table 2: Comparison of Conventional and Greener Synthetic Approaches for Cinnolines

| Feature | Conventional Methods | Greener Methodologies | Potential Advantage of Greener Methods |

|---|---|---|---|

| Energy Source | Oil baths, heating mantles | Microwave irradiation, controlled flow heating | Reduced energy consumption, faster heating researchgate.net |

| Reaction Time | Hours to days | Minutes to hours | Increased throughput, less energy waste rsc.orgthieme-connect.com |

| Solvent Use | Often requires large volumes of traditional organic solvents | Reduced solvent volume, use of greener solvents, solvent-free conditions | Lower environmental impact, reduced waste researchgate.net |

| Catalysis | May use stoichiometric or heavy metal reagents | Use of reusable catalysts, catalyst-free systems | Reduced metal waste, lower cost researchgate.net |

| Scalability | Batch processes can be challenging to scale | Flow chemistry allows for easier and safer scaling | Improved industrial applicability thieme-connect.com |

Advanced Functionalization Strategies for Cinnoline Derivatives

The cinnoline scaffold is a "privileged structure" in medicinal chemistry, and the development of new functionalization methods is crucial for creating novel analogues. sioc-journal.cn The electronic properties of this compound make it an interesting substrate for advanced C-H functionalization and cross-coupling reactions.

Directed Metalation: Regioselective metalation using organometallic bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can enable the functionalization of specific positions on the cinnoline ring. rsc.org While the C4 position is blocked, directed metalation could potentially target the C3 or C8 positions, allowing for the introduction of various electrophiles. rsc.org

Rhodium-Catalyzed C-H Annulation: Rh(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for building complex heterocyclic systems. researchgate.netmdpi.com Using the inherent reactivity of the N-N bond in the cinnoline core, it may be possible to perform annulation reactions with alkynes or other coupling partners at the C8 position. mdpi.com

Cross-Coupling Reactions: The chloro group at the C4 position is activated towards nucleophilic substitution, but it can also potentially participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Investigating these reactions would allow for the introduction of aryl, alkyl, and amino groups, significantly expanding the chemical diversity of derivatives.

Investigations into Novel Reactivity Patterns and Chemical Transformations of Halogenated Nitrocinnolines

The interplay between the C4-chloro and C5-nitro groups dictates the reactivity of this compound, suggesting several avenues for investigation.

Nucleophilic Aromatic Substitution (SNAr): The C4-chloro atom is expected to be highly susceptible to displacement by nucleophiles due to the electron-withdrawing effect of the adjacent nitrogen atom and the nitro group on the fused benzene (B151609) ring. A systematic study using a wide range of O-, N-, S-, and C-based nucleophiles would be valuable. The preparation of 4-aminocinnolines from 4-phenoxycinnoline (B268022) precursors demonstrates the feasibility of such transformations. rsc.org The reaction of cinnolin-4-ols with phosphoryl chloride is a standard method for preparing the reactive 4-chlorocinnoline (B183215) intermediate. thieme-connect.de

Transformations of the Nitro Group: The C5-nitro group is a versatile functional handle. It can be reduced to an amino group, which can then be further derivatized through diazotization or acylation. This would provide access to a new family of 5-substituted cinnoline derivatives. The reduction of a nitro group to an amine is a well-established transformation in aromatic chemistry. ijper.org

Selective Reactions: A key research challenge would be to achieve selectivity in reactions where both the chloro and nitro groups could potentially react. For instance, exploring reductive conditions that selectively target the nitro group while leaving the chloro group intact would be of significant synthetic utility. Conversely, investigating nucleophilic substitutions that occur without affecting the nitro group is equally important.

Table 3: Potential Chemical Transformations of this compound

| Reagent/Condition | Targeted Group | Expected Product Type | Reference for Analogous Reactions |

|---|---|---|---|

| R-OH / Base | C4-Chloro | 4-Alkoxy-5-nitrocinnoline | rsc.org |

| R-NH₂ | C4-Chloro | 4-(Alkyl/Arylamino)-5-nitrocinnoline | rsc.org |

| Na₂S₂O₄ or H₂/Pd-C | C5-Nitro | 5-Amino-4-chlorocinnoline | ijper.org |

| PCl₅ / POCl₃ | C5-Nitro (potential substitution) | 4,5-Dichlorocinnoline | thieme-connect.de |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.